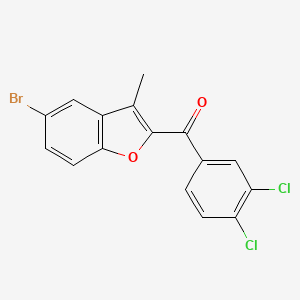

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

CAS No.: 303145-30-4

Cat. No.: VC5404605

Molecular Formula: C16H9BrCl2O2

Molecular Weight: 384.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303145-30-4 |

|---|---|

| Molecular Formula | C16H9BrCl2O2 |

| Molecular Weight | 384.05 |

| IUPAC Name | (5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |

| Standard InChI | InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |

| Standard InChI Key | WFJXGULLLXDFRX-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Properties

The molecular structure of (5-bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone comprises a benzofuran ring substituted with a methyl group at position 3 and a bromine atom at position 5. The methanone group at position 2 is further substituted with a 3,4-dichlorophenyl moiety . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₉BrCl₂O₂ |

| Molecular Weight | 384.05 g/mol |

| IUPAC Name | (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone |

| SMILES | CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The compound’s planar benzofuran core and electron-withdrawing substituents (Br, Cl) contribute to its stability and reactivity, making it suitable for further functionalization .

Biological Activity and Applications

Benzofuran derivatives are renowned for their diverse pharmacological activities. While direct studies on this compound are sparse, structurally related analogs exhibit:

| Activity | Mechanism/Application | Reference Compounds |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | 5-Methylbenzofuran derivatives |

| Antimicrobial | Disruption of bacterial cell membranes | 2-Bromobenzofuran analogs |

| Antifungal | Interaction with fungal cytochrome P450 | 3-Chloro-N-(benzofuran)acetamide |

The bromine and chlorine atoms enhance electrophilicity, potentially improving binding affinity to biological targets such as enzymes or receptors .

Pharmacological Research

Enzyme Inhibition

Benzofuran-based compounds often target enzymes like cyclooxygenase (COX) and cytochrome P450. The dichlorophenyl group in this compound may enhance hydrophobic interactions with enzyme active sites, as seen in similar structures .

Receptor Modulation

Dopamine D3 receptor antagonists, such as those reported in , share structural motifs with this compound, suggesting potential neuropharmacological applications. Computational docking studies could elucidate its affinity for such targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume